molecular formula C13H18N2 B11896308 4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline

4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline

Cat. No.: B11896308
M. Wt: 202.30 g/mol
InChI Key: PBVULOJRRLHXHG-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline is a heterocyclic compound with a unique structure that includes a fused benzene and quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylcyclohexanone with phenyl magnesium bromide, followed by cyclization with nitriles . The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline is unique due to its specific ring structure and the presence of a methyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoxaline

InChI

InChI=1S/C13H18N2/c1-15-9-8-14-13-11-5-3-2-4-10(11)6-7-12(13)15/h2-5,12-14H,6-9H2,1H3

InChI Key

PBVULOJRRLHXHG-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2C1CCC3=CC=CC=C23

Origin of Product

United States

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